Table 1: Williamson Synthesis Optimization
| Base | Halide | Temp (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| NaH | t-BuI | 60 | 4 | THF | 92 |
| KOH | t-BuBr | 80 | 12 | Toluene | 65 |
| K₂CO₃ | t-BuCl | 100 | 24 | Acetone | 42 |
Limitations: Tertiary halides undergo E2 elimination with strong bases. Cyclohexoxide’s steric bulk further impedes SN₂, capping yields at 75% for tert-butyl bromide even under optimized conditions [4] [5].
Alkoxymercuration-demercuration enables Markovnikov addition of tert-butanol across cyclohexene’s double bond. Mercury(II) trifluoroacetate activates the alkene, forming a cyclic mercurinium ion. tert-Butanol attacks the more substituted carbon, followed by NaBH₄ demercuration:
$$\ce{Cyclohexene + Hg(OCOCF3)2 + t-BuOH ->[\text{CH2Cl2}] Mercurinium ->[\text{NaBH4}] tert-Butoxycyclohexane}$$
Drawbacks: Mercury toxicity necessitates rigorous metal scavenging. Styrene derivatives show reduced regioselectivity (≤3:1) [5].
Protic acids (H₂SO₄, p-TsOH) or Lewis acids (FeCl₃, Mg(ClO₄)₂) generate tert-butyl carbocations from tert-butanol, which cyclohexanol traps:
$$\ce{(CH3)3COH + H+ <=> (CH3)3C+ ->[Cyclohexanol] tert-Butoxycyclohexane}$$
Table 2: Acid-Mediated Etherification Outcomes
| Acid Catalyst | Temp (°C) | t-BuOH Equiv | Yield (%) | Isobutylene Byproduct (%) |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 25 | 3.0 | 65 | 25 |
| p-TsOH | 40 | 5.0 | 72 | 15 |
| Mg(ClO₄)₂/Boc₂O | 0 | 1.2 | 80 | <5 |
Constraints: Cyclohexanol competes via self-dehydration to dicyclohexyl ether. Substoichiometric acid favors elimination over substitution [5].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5